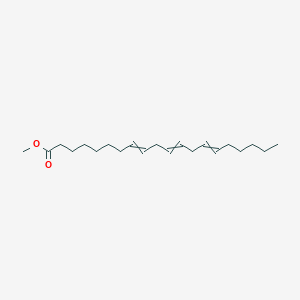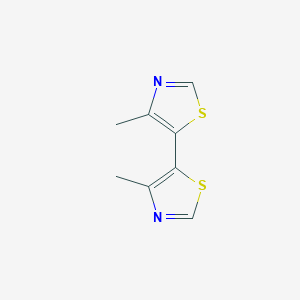
4,4'-Dimethyl-5,5'-bithiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dimethyl-5,5’-bithiazole is an organic compound that belongs to the bithiazole family. Bithiazoles are heterocyclic compounds containing two thiazole rings. The 4,4’-dimethyl substitution refers to the presence of methyl groups at the 4 and 4’ positions on the bithiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dimethyl-5,5’-bithiazole can be synthesized through a condensation reaction involving 3,4-diaminobenzophenone and 2,3-butanedione monoxime . The reaction typically occurs in an ethanol solution, leading to the formation of the bithiazole ring system. Another method involves the reaction of 2,5-dibromo-3,4-hexandione with thiourea in ethanol, resulting in the formation of 2,2’-diamino-5,5’-dimethyl-4,4’-bithiazolium nitrate .
Industrial Production Methods: While specific industrial production methods for 4,4’-dimethyl-5,5’-bithiazole are not extensively documented, large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity. This could include refining reaction conditions, such as temperature, solvent choice, and reaction time, to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethyl-5,5’-bithiazole undergoes various chemical reactions, including:
Coordination Reactions: The compound can form coordination complexes with metals such as zinc and silver
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetic acid.
Coordination: Metal salts like zinc nitrate and silver nitrate in ethanol.
Major Products:
Scientific Research Applications
4,4’-Dimethyl-5,5’-bithiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-dimethyl-5,5’-bithiazole, particularly in its role as a ligand, involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and photophysical effects . In biological systems, the bithiazole moiety’s ability to cleave DNA is attributed to its interaction with the DNA double helix, leading to strand breaks and inhibition of DNA replication .
Comparison with Similar Compounds
- 2,2’-Dichloro-4,4’-bithiazole
- 5,5’-Dibromo-2,2’-dimethyl-4,4’-bithiazole
- 5,5’-Dibromo-2,2’-diamino-4,4’-bithiazole
Comparison: 4,4’-Dimethyl-5,5’-bithiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. Compared to other bithiazole derivatives, it may exhibit different electronic properties and coordination abilities, making it suitable for specific applications in coordination chemistry and materials science .
Properties
Molecular Formula |
C8H8N2S2 |
|---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
4-methyl-5-(4-methyl-1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-5-7(11-3-9-5)8-6(2)10-4-12-8/h3-4H,1-2H3 |
InChI Key |
SHEGKALXZQYPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=C(N=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)
![3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12509908.png)
![Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine](/img/structure/B12509915.png)

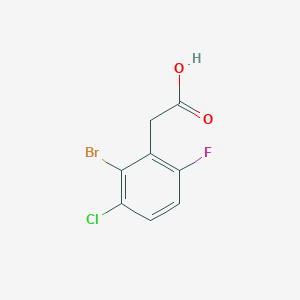
![(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate](/img/structure/B12509933.png)
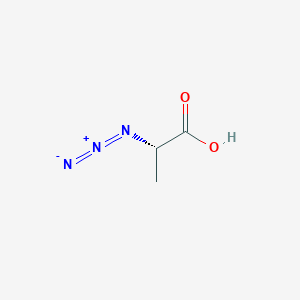
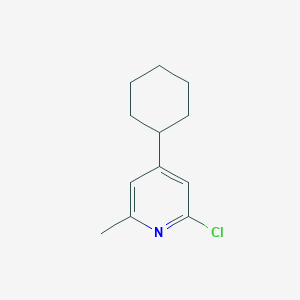
![methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B12509951.png)
![2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride](/img/structure/B12509955.png)
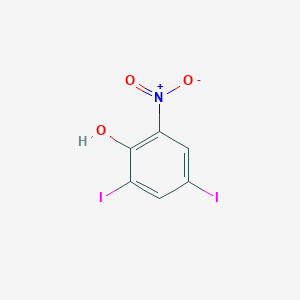
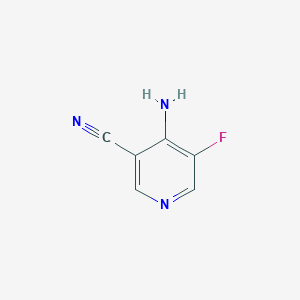
![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline](/img/structure/B12509971.png)
